フェニルメタンスルホンアミド

概要

説明

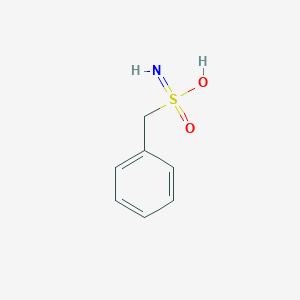

フェニルメタンスルホンアミドは、化学式 C7H9NO2S を持つ有機化合物です。N-フェニルメタンスルホンアミドとしても知られています。この化合物は、メタンスルホンアミド部分にフェニル基が結合していることを特徴としています。 白色から淡黄色の結晶性粉末として出現し、有機合成や医薬品など、さまざまな分野で応用されています .

2. 製法

合成経路と反応条件: フェニルメタンスルホンアミドは、アルカリ性条件下でメタンスルホンアミドとアニリンを反応させることによって合成できます。この反応は、通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基を使用して、求核置換反応を促進します。 反応は、エタノールやアセトンなどの有機溶媒中で行われ、生成物は再結晶によって精製されます .

工業生産方法: 工業的には、フェニルメタンスルホンアミドは同様の合成経路を使用して、より大規模に生産されます。このプロセスでは、高収率と高純度を確保するために、反応条件を慎重に制御する必要があります。 連続フローリアクターや自動システムの使用は、一貫性と効率を維持しながら生産規模を拡大するのに役立ちます .

科学的研究の応用

フェニルメタンスルホンアミドは、科学研究において幅広い用途があります。

化学: さまざまなスルホンアミド誘導体を調製するための有機合成におけるビルディングブロックとして使用されます。

生物学: 酵素阻害とタンパク質相互作用の研究に使用されます。

医学: 抗炎症剤や抗がん剤などの医薬品化合物の合成における中間体として機能します。

作用機序

フェニルメタンスルホンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。それは、酵素の活性部位に結合することによって阻害剤として作用し、基質がその部位にアクセスすることを妨げます。この阻害は、抗炎症や抗がん作用など、さまざまな生物学的効果をもたらす可能性があります。 その作用機序に関与する経路には、酵素活性の阻害とシグナル伝達経路の調節が含まれます .

6. 類似化合物の比較

フェニルメタンスルホンアミドは、次のような他の類似化合物と比較することができます。

メタンスルホンアミド: フェニル基がなく、疎水性が低く、特定の用途では効果が低くなります。

N-フェニルトリフルオロメタンスルホンアミド: トリフルオロメチル基を含み、電子求引性を高め、反応性を高めます。

N-フェニルメタンスルホニルクロリド: スルホニルクロリド基を含み、求核剤に対してより反応性が高くなります .

独自性: フェニルメタンスルホンアミドは、バランスの取れた疎水性と反応性を備えているため、有機合成や医薬品における幅広い用途に適しており、ユニークな化合物です .

生化学分析

Biochemical Properties

The compound is known to be highly electrophilic

Cellular Effects

Some studies suggest that similar compounds may have effects on cellular processes

Molecular Mechanism

It is known to be a highly electrophilic compound , suggesting it may interact with other molecules in the cell, but specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been documented.

準備方法

Synthetic Routes and Reaction Conditions: Phenylmethanesulfonamide can be synthesized through the reaction of methanesulfonamide with aniline under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or acetone, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, phenylmethanesulfonamide is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

化学反応の分析

反応の種類: フェニルメタンスルホンアミドは、次のようなさまざまな化学反応を起こします。

求核置換: アミンやアルコールなどの求核剤と反応して、対応するスルホンアミド誘導体を形成します。

酸化: 強酸化条件下でスルホン酸を形成するために酸化することができます。

一般的な試薬と条件:

求核置換: 有機溶媒中の水酸化ナトリウムまたは炭酸カリウムなどの試薬。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤。

主要な生成物:

求核置換: スルホンアミド誘導体の形成。

酸化: スルホン酸の形成。

還元: アミンの形成.

類似化合物との比較

Phenylmethanesulfonamide can be compared with other similar compounds, such as:

Methanesulfonamide: Lacks the phenyl group, making it less hydrophobic and less effective in certain applications.

N-Phenyltrifluoromethanesulfonamide: Contains a trifluoromethyl group, which enhances its electron-withdrawing properties and increases its reactivity.

N-Phenylmethanesulfonyl Chloride: Contains a sulfonyl chloride group, making it more reactive towards nucleophiles .

Uniqueness: Phenylmethanesulfonamide is unique due to its balanced hydrophobicity and reactivity, making it suitable for a wide range of applications in organic synthesis and pharmaceuticals .

生物活性

Phenylmethanesulfonamide, also known as sulfanilamide, is a sulfonamide antibiotic that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of phenylmethanesulfonamide, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Phenylmethanesulfonamide is characterized by the presence of a sulfonamide group () attached to a phenyl ring. Its molecular formula is , and it exhibits properties that contribute to its biological activity, such as solubility in water and the ability to form hydrogen bonds.

Phenylmethanesulfonamide exerts its biological effects primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, phenylmethanesulfonamide disrupts the production of folate, leading to bacterial growth inhibition. This mechanism is similar to other sulfonamides, which have been widely used in treating bacterial infections.

Antimicrobial Activity

Phenylmethanesulfonamide has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Recent studies have explored the potential anticancer properties of phenylmethanesulfonamide. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For instance, a study demonstrated that phenylmethanesulfonamide could inhibit the growth of acute myeloid leukemia (AML) cells through differentiation induction.

Case Study: Acute Myeloid Leukemia

A phenotypic screen identified small molecules, including phenylmethanesulfonamide derivatives, that stimulate differentiation in AML cell lines. The compound was administered at varying doses (0.33 mg/kg intravenously and 3 mg/kg orally) to CD-1 mice, revealing dose-dependent effects on cell viability and differentiation markers.

Structure-Activity Relationship (SAR)

The biological activity of phenylmethanesulfonamide can be influenced by structural modifications. Studies have indicated that variations in the substituents on the phenyl ring can enhance or diminish its efficacy as an antimicrobial or anticancer agent. For example:

- Substituted Phenyl Derivatives : Alterations on the para position of the phenyl ring have shown improved binding affinity to DHPS.

- Alkylation Effects : N-alkylated derivatives exhibited reduced potency against cancer cell lines compared to their unsubstituted counterparts.

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that phenylmethanesulfonamide has moderate plasma protein binding (approximately 11% unbound) and a low efflux ratio, indicating favorable absorption characteristics. Toxicity assessments have shown minimal adverse effects at therapeutic doses; however, further studies are required to evaluate long-term safety.

特性

IUPAC Name |

phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOYDMHGKWRPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063525 | |

| Record name | Benzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4563-33-1 | |

| Record name | Phenylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4563-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004563331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylmethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanesulfonamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-α-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ7K2YL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。